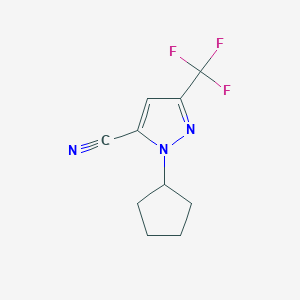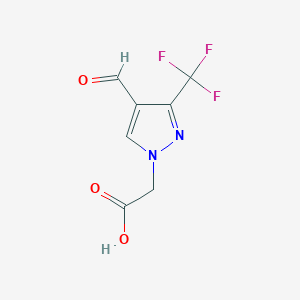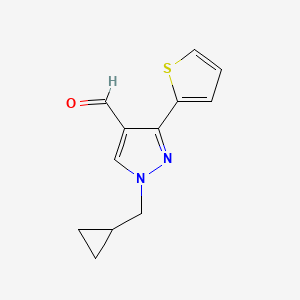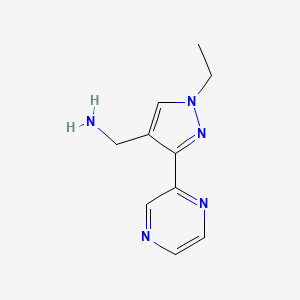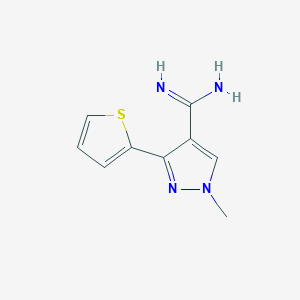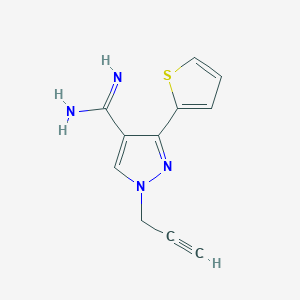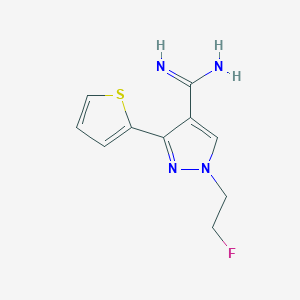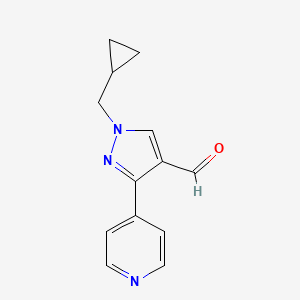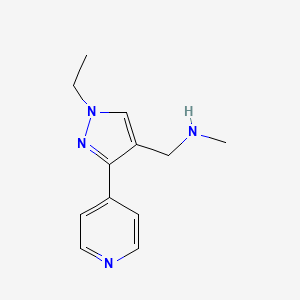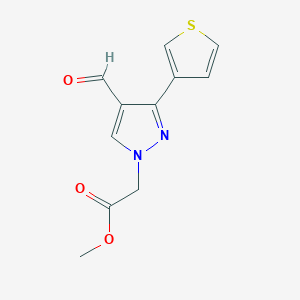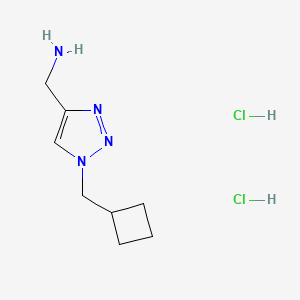
(1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
Vue d'ensemble
Description
The compound “(1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride” is a derivative of 1,2,3-triazole, which is a class of heterocyclic organic compounds. The 1,2,3-triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms . The compound also contains a cyclobutyl group and a methanamine group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a process known as click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition . The cyclobutylmethyl group could potentially be introduced through various alkylation reactions .Molecular Structure Analysis
The molecular structure of this compound would consist of a 1,2,3-triazole ring attached to a cyclobutylmethyl group and a methanamine group . The exact 3D conformation would depend on the specific stereochemistry at the attachment points .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, 1,2,3-triazole derivatives are stable due to the aromaticity of the triazole ring . The compound is likely to be soluble in polar solvents due to the presence of the polar triazole ring and the amine group .Applications De Recherche Scientifique
Synthesis and Catalysis
Catalytic Activity : Tris(triazolyl)amines have been studied for their utility as bi-functional surfactants and N donor ligands in copper-catalyzed aerobic oxidation of alcohols in water, suggesting their potential in green chemistry and catalysis (Vasut Nakarajouyphon et al., 2022).
Synthetic Methodology : Research on the synthesis of new quinoline derivatives carrying 1,2,3-triazole moiety highlights the importance of triazole derivatives in developing antimicrobial agents, demonstrating the versatility of triazole in synthesizing compounds with potential biological applications (K D Thomas et al., 2010).
Material Science
- Photoluminescence : The study on platinum(II) NHC complexes with 1,2,4-triazole ligands showcases their photoluminescent properties, which could be useful in materials science for developing new luminescent materials (M. Tenne et al., 2015).
Molecular Interactions
- π-Hole Tetrel Bonding : An investigation into ethyl 2-triazolyl-2-oxoacetate derivatives revealed significant π-hole tetrel bonding interactions, providing insights into molecular assembly and the influence of electronic effects on molecular interactions (Muhammad Naeem Ahmed et al., 2020).
Antibacterial and Antifungal Activities
- Antimicrobial Agents : Synthesis of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives and their evaluation for antibacterial and antifungal activities underscore the importance of triazole derivatives in medicinal chemistry for developing new antimicrobial agents (D. Visagaperumal et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
[1-(cyclobutylmethyl)triazol-4-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c9-4-8-6-12(11-10-8)5-7-2-1-3-7;;/h6-7H,1-5,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOARTGBMHXHBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(N=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




